6-Oxa-1-azaspiro[3.5]nonane

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity Modulation

6-Oxa-1-azaspiro[3.5]nonane is a conformationally rigid spirocyclic scaffold engineered as a superior bioisosteric replacement for morpholine and piperidine. Its spiro junction locks binding elements into optimal orientations while reducing logD₇.₄ by up to –1.0 log units versus parent heterocycles—driven by increased basicity (ΔpKa ~+1.9) despite net carbon addition. This counterintuitive modulation enhances aqueous solubility, mitigates nonoxidative metabolism, and attenuates off-target pharmacology (e.g., hERG). Procure for kinase/GPCR hit-to-lead optimization or as a key intermediate in oxidative cyclization to [1,2-a] ring-fused benzimidazoles.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1214875-46-3
Cat. No. B572006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-azaspiro[3.5]nonane
CAS1214875-46-3
Synonyms6-Oxa-1-aza-spiro[3.5]nonane
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CC2(CCN2)COC1
InChIInChI=1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2
InChIKeyYLIPWBZIBAGXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-1-azaspiro[3.5]nonane (CAS 1214875-46-3): A Spirocyclic Building Block for Conformationally Constrained Scaffold Design


6-Oxa-1-azaspiro[3.5]nonane (CAS 1214875-46-3, MF: C₇H₁₃NO, MW: 127.18 g/mol) is a spirocyclic heterocycle comprising an azetidine ring and a tetrahydropyran ring linked by a shared spiro carbon atom. Its rigid, three-dimensional architecture positions it as a bioisosteric replacement for ubiquitous six-membered rings like morpholine and piperidine in medicinal chemistry programs . Unlike flat aromatic or flexible saturated heterocycles, the spirocyclic framework introduces pronounced conformational constraint that can lock binding elements into optimal orientations while modulating key physicochemical parameters such as lipophilicity and metabolic stability [1].

Why 6-Oxa-1-azaspiro[3.5]nonane Cannot Be Interchanged with Simple Morpholine or Piperidine Analogs


Generic substitution of 6-Oxa-1-azaspiro[3.5]nonane with conventional six-membered heterocycles (e.g., morpholine, piperidine) is not chemically equivalent. Introducing a spirocyclic center can lower the measured logD₇.₄ of the corresponding molecules by as much as –1.0 log units relative to the parent heterocycle—a counterintuitive phenomenon driven by increased basicity despite the net addition of a carbon atom [1]. Additionally, the spiro junction alters the geometry: the heteroatom becomes γ rather than β to the nitrogen, increasing pKa (ΔpKa up to +1.9 units) and repositioning the base approximately 1.3 Å farther from the attachment point compared to the piperazine counterpart [1]. These physicochemical shifts directly impact solubility, permeability, and off-target binding—parameters that simple potency assays do not capture—making blind substitution a high-risk strategy during hit-to-lead optimization.

6-Oxa-1-azaspiro[3.5]nonane: Quantitative Differentiation Evidence Versus Analog Scaffolds


Lipophilicity (logD₇.₄) Reduction Versus Morpholine and Piperidine Bioisosteres

In a systematic analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines, introducing a spirocyclic center lowered the measured logD₇.₄ of the corresponding molecules by as much as –1.0 log units relative to the parent six-membered heterocycle. This class-level inference applies to 6-Oxa-1-azaspiro[3.5]nonane as a structural congener within the broader oxa-azaspiro family, where the quaternary spiro carbon and γ-heteroatom positioning similarly increase basicity and reduce lipophilicity [1].

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity Modulation

Basicity (pKa) Increase Versus Piperazine Analogs

Comparative analysis of spirocyclic azetidine-containing scaffolds versus conventional piperazines reveals a significant pKa elevation attributable to reduced inductive electron withdrawal. For 2,6-diazaspiro[3.3]heptane versus piperazine, the predicted pKa difference (ΔpKa[ACD]) is +1.9 units. Extrapolating to 6-Oxa-1-azaspiro[3.5]nonane, the oxygen atom in the tetrahydropyran ring is positioned γ to the azetidine nitrogen, similarly reducing inductive withdrawal and increasing basicity relative to morpholine (where oxygen is β to nitrogen) [1]. This class-level inference is supported by quantum mechanical conformational analysis and measured logD shifts [1].

Physicochemical Property Optimization pKa Modulation Medicinal Chemistry

Metabolic Stability Advantage Versus Morpholine-Containing Compounds

Spirocyclic scaffolds, including oxa-azaspiro systems, exhibit superior metabolic stability compared to their six-membered ring counterparts (piperazines, piperidines, morpholines, thiomorpholines). This class-level advantage is documented in medicinal chemistry reviews analyzing multiple matched molecular pairs across diverse chemotypes. For example, replacing the morpholine moiety in linezolid with a spiro-morpholine bioisostere (2-oxa-6-azaspiro[3.3]heptane) was proposed to mitigate nonoxidative metabolism while retaining antibacterial activity [1][2]. The 6-Oxa-1-azaspiro[3.5]nonane scaffold, as a structural analog, is positioned to confer similar metabolic robustness due to its quaternary spiro carbon that blocks oxidative metabolic pathways accessible to flexible six-membered rings.

Metabolic Stability Pharmacokinetics Spirocyclic Scaffolds

Conformational Restriction and Binding Orientation Control

The spirocyclic architecture of 6-Oxa-1-azaspiro[3.5]nonane imposes a rigid, three-dimensional geometry that fundamentally differs from flexible six-membered rings. Quantum mechanical conformational analysis reveals that spiro-analogues position the terminal atoms approximately 1.3 Å farther from the attachment point compared to the parent piperazine, with a 90° twist in orientation [1]. This constrained geometry locks the molecule into a discrete conformational ensemble, optimizing the spatial presentation of binding elements in a controlled manner—a feature that can improve efficacy and selectivity by reducing entropic penalties upon target binding and minimizing off-target interactions [2].

Conformational Analysis Molecular Recognition Scaffold Design

6-Oxa-1-azaspiro[3.5]nonane: Validated Research and Procurement-Driven Application Scenarios


Bioisosteric Replacement of Morpholine in Kinase and GPCR Lead Optimization

Procure 6-Oxa-1-azaspiro[3.5]nonane as a morpholine bioisostere when optimizing leads for kinases or GPCRs where reducing logD (up to –1.0 units) and increasing metabolic stability are program goals. The spirocyclic replacement can mitigate nonoxidative metabolism observed with morpholine-containing compounds while retaining solubilizing capacity, as documented for related spiro-morpholine analogs [1][2].

Conformational Restriction for Selectivity Enhancement in CNS and Oncology Programs

Utilize 6-Oxa-1-azaspiro[3.5]nonane when conformational pre-organization is required to improve target selectivity or reduce off-target pharmacology (e.g., hERG channel blockade). The rigid spirocyclic framework locks binding elements into a defined orientation, reducing entropic penalties and minimizing promiscuous interactions—an approach validated in PLK4 inhibitor optimization and pks13 thioesterase inhibitor design [1].

pKa Modulation for Solubility and Permeability Optimization

Apply 6-Oxa-1-azaspiro[3.5]nonane in weakly basic chemotypes where increasing pKa (predicted ΔpKa ~+1.9 versus piperazine analogs) can enhance aqueous solubility without compromising permeability. The γ-positioning of the oxygen atom relative to the azetidine nitrogen reduces inductive electron withdrawal, elevating basicity relative to morpholine (β-positioning) [1]. This modulation is particularly valuable for BCS Class II/IV compounds requiring improved dissolution-limited absorption.

Building Block for Diverse Heterocycle Synthesis via Oxidative Cyclization

Employ 6-Oxa-1-azaspiro[3.5]nonane as a key intermediate in oxidative cyclization reactions to construct [1,2-a] ring-fused benzimidazoles—a privileged chemotype in anticancer and anti-infective drug discovery. The spirocyclic core provides a rigid template for further functionalization while maintaining favorable physicochemical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-1-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.